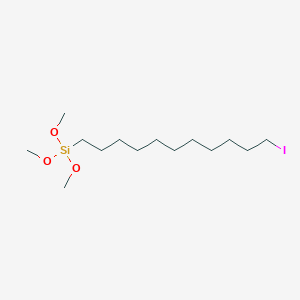

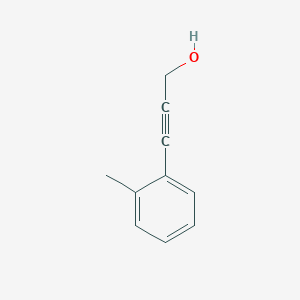

4-(Trifluoromethylthio)benzenesulphonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

While specific chemical reactions involving 4-(Trifluoromethylthio)benzenesulphonyl fluoride are not detailed in the available resources, it’s worth noting that similar compounds, such as 4-(Trifluoromethyl)benzenesulfonyl chloride, have been used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .作用機序

Target of Action

4-(Trifluoromethylthio)benzenesulphonyl fluoride, also known as TFMSF, is a sulfonic acid fluoride. The primary targets of TFMSF are electrophilic species featuring a sulfur–fluorine bond . These targets play a crucial role in the development of new synthetic methods .

Mode of Action

TFMSF interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This interaction results in the formation of sulfonyl fluorides, which are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Biochemical Pathways

The interaction of TFMSF with its targets affects various biochemical pathways. These include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . The downstream effects of these pathways are still under investigation.

Result of Action

The molecular and cellular effects of TFMSF’s action are largely dependent on the specific targets and pathways involved. For instance, the formation of sulfonyl fluorides can lead to the development of new synthetic methods .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TFMSF. For example, the resistance of sulfonyl fluorides to hydrolysis under physiological conditions suggests that TFMSF may be stable in a variety of environments .

特性

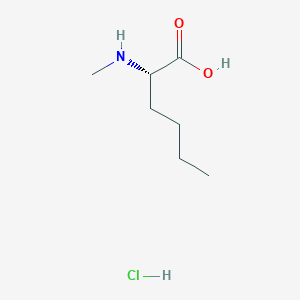

IUPAC Name |

4-(trifluoromethylsulfanyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2S2/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQGSUMZGVARLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethylthio)benzene-1-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

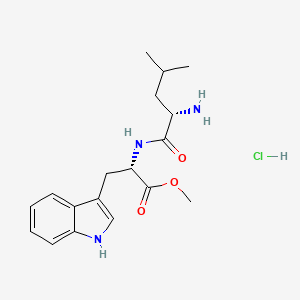

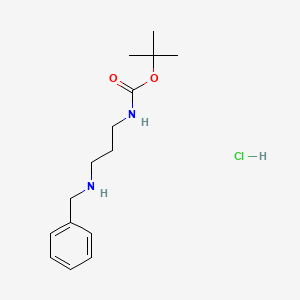

![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)

![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)

![(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95%](/img/structure/B6342920.png)